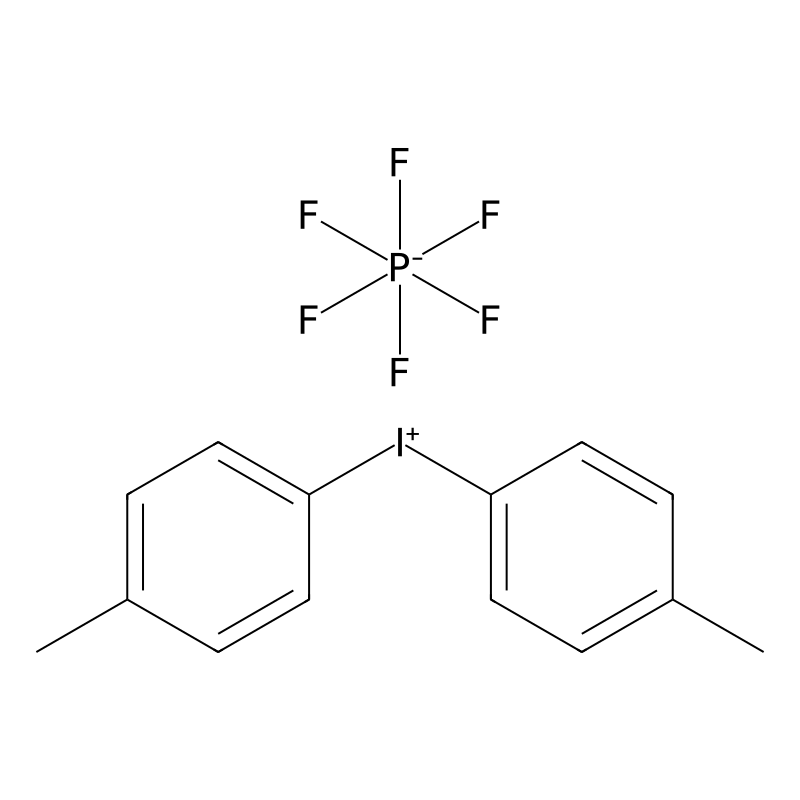

Bis(4-methylphenyl)iodonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a valuable reagent in organic synthesis due to its ability to act as a source of electrophilic iodine (I+). This property enables various organic transformations, including:

C-H arylation

This reaction involves the introduction of an aryl group (derived from an aromatic ring) directly onto a carbon-hydrogen (C-H) bond. Bis(4-methylphenyl)iodonium hexafluorophosphate serves as a mild and efficient arylating agent, allowing for the selective arylation of various organic molecules. [Source: Science]

Heck reaction

This reaction involves the formation of carbon-carbon (C-C) bonds between alkenes and alkenes or aryl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be employed as the aryl halide component in Heck reactions, enabling the introduction of desired aryl groups into organic molecules. [Source: Chem Commun: ]

Sonogashira coupling

This reaction facilitates the formation of carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides. Bis(4-methylphenyl)iodonium hexafluorophosphate can be used as the aryl halide component in Sonogashira couplings, enabling the introduction of specific aryl groups into complex organic molecules. [Source: Angewandte Chemie International Edition: ]

These are just a few examples, and the versatility of Bis(4-methylphenyl)iodonium hexafluorophosphate as a reagent in organic synthesis continues to be explored in various research endeavors.

Material Science

Bis(4-methylphenyl)iodonium hexafluorophosphate has found applications in material science due to its unique properties:

Photoinitiator

It can act as a photoinitiator, which is a compound that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in photopolymerization processes, where light is used to trigger the formation of polymers. [Source: Journal of Polymer Science Part A: Polymer Chemistry: ]

Self-assembled monolayers (SAMs)

Bis(4-methylphenyl)iodonium hexafluorophosphate can be used to create self-assembled monolayers (SAMs) on various surfaces. SAMs are ordered assemblies of molecules on a surface that can exhibit unique physical and chemical properties. The use of Bis(4-methylphenyl)iodonium hexafluorophosphate in SAM formation allows for the tailoring of surface properties for specific applications. [Source: Langmuir: ]

Bis(4-methylphenyl)iodonium hexafluorophosphate is an organoiodine compound characterized by the presence of iodine bonded to two para-substituted methylphenyl groups and paired with a hexafluorophosphate anion. Its chemical formula is C15H14F6IP, and it is known for its high purity and quality, making it a valuable building block in various synthetic applications. The compound is recognized for its significant reactivity, particularly in electrophilic aromatic substitution reactions, due to the presence of the iodonium cation, which acts as a strong electrophile .

- Electrophilic Aromatic Substitution: The iodonium cation can readily react with various nucleophiles, facilitating the introduction of substituents onto aromatic rings.

- Decomposition Reactions: Under certain conditions, this compound can decompose to release iodine, which can further participate in other chemical transformations.

- Oxidation Reactions: It can act as an oxidizing agent in various organic reactions, particularly in the oxidation of alcohols to carbonyl compounds.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the development of complex molecular architectures .

Several synthesis methods have been reported for bis(4-methylphenyl)iodonium hexafluorophosphate:

- Direct Iodination: This method involves the reaction of 4-methylphenyl iodide with a suitable iodinating agent in the presence of hexafluorophosphoric acid.

- Salt Metathesis: The compound can be synthesized through a metathesis reaction between bis(4-methylphenyl)iodonium chloride and potassium hexafluorophosphate.

- Electrophilic Addition: An alternative route involves electrophilic addition of iodine to para-substituted phenols followed by treatment with hexafluorophosphate salts.

These methods emphasize the versatility of synthetic routes available for producing this compound .

Bis(4-methylphenyl)iodonium hexafluorophosphate has several applications across various fields:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules through electrophilic aromatic substitution.

- Photoinitiators: This compound is utilized as a photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives.

- Material Science: It plays a role in developing advanced materials due to its ability to facilitate cross-linking reactions.

These applications underscore its significance as a versatile reagent in both academic research and industrial settings .

Interaction studies involving bis(4-methylphenyl)iodonium hexafluorophosphate focus primarily on its reactivity with various nucleophiles. The compound's ability to form stable complexes with different substrates has been explored, revealing insights into its electrophilic nature. Additionally, studies on its interactions with biological molecules may provide further understanding of its potential therapeutic applications or toxicological effects.

Several compounds share structural or functional similarities with bis(4-methylphenyl)iodonium hexafluorophosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bis(phenyl)iodonium hexafluorophosphate | Similar iodonium structure without methyl substitution | More stable due to lack of steric hindrance |

| Diphenyliodonium chloride | Contains chloride instead of hexafluorophosphate | Less reactive than the hexafluorophosphate variant |

| Iodobenzene | Simple aryl iodide without additional substituents | Lacks the unique electrophilic properties of iodonium |

| Bis(4-chlorophenyl)iodonium hexafluorophosphate | Chlorinated analog with similar reactivity | Different electronic properties due to chlorine |

The uniqueness of bis(4-methylphenyl)iodonium hexafluorophosphate lies in its specific electronic properties derived from the methyl groups, which enhance its reactivity compared to other similar compounds. This makes it particularly useful in targeted synthetic applications .

Traditional synthetic methodologies for bis(4-methylphenyl)iodonium hexafluorophosphate synthesis have established the foundational approaches that continue to influence modern preparative strategies. The classical approach involves a two-step process beginning with the oxidative activation of 4-methyliodobenzene to generate the corresponding hypervalent iodine(III) intermediate, followed by ligand exchange with toluene to form the desired diaryliodonium salt [1] [4].

The most widely employed traditional method utilizes meta-chloroperoxybenzoic acid (mCPBA) as the primary oxidant in combination with trifluoromethanesulfonic acid (TfOH) in dichloromethane solvent [5] [6]. Under these conditions, 4-methyliodobenzene undergoes oxidation at temperatures ranging from 0°C to room temperature over a period of 2 to 24 hours, yielding the target compound in 65-85% isolated yield [1] [7]. The reaction mechanism proceeds through initial formation of an aryliodine(III) diacetate intermediate, which subsequently undergoes ligand exchange with toluene in the presence of the strong acid catalyst [8] [4].

Alternative traditional approaches have employed different oxidizing systems, including the use of concentrated sulfuric acid with potassium persulfate, as described in early methodologies developed by Beringer and colleagues [9]. This protocol involves coupling reactions between iodine-substituted derivatives and aromatic hydrocarbons under strongly acidic conditions [10]. However, these early methods suffered from significant limitations, including low yields due to competing sulfonation reactions and difficulties in product purification [9].

The stepwise synthesis approach offers excellent control over reaction intermediates and allows for systematic optimization of each individual transformation [1] [11]. In this methodology, the iodine(III) intermediate can be isolated and characterized before proceeding to the ligand exchange step, providing opportunities for mechanistic studies and quality control [8]. However, the traditional approaches are associated with several disadvantages, including the requirement for harsh oxidizing conditions, multiple purification steps, and the generation of significant quantities of chemical waste [4] [12].

More recent developments in traditional synthesis have focused on improving reaction selectivity and reducing environmental impact while maintaining the reliability of established protocols [13] [10]. These refinements include the use of alternative acid catalysts such as para-toluenesulfonic acid monohydrate, which provides milder conditions compared to trifluoromethanesulfonic acid while maintaining good yields [14] [15].

One-Pot Synthesis Approaches

One-pot synthesis methodologies have revolutionized the preparation of bis(4-methylphenyl)iodonium hexafluorophosphate by eliminating the need for intermediate isolation and significantly reducing reaction times and waste generation [2] [3] [5]. These approaches represent a major advancement in synthetic efficiency and have become the preferred methods for both laboratory and industrial scale preparations [16] [17].

The most successful one-pot protocol involves the direct reaction of molecular iodine with toluene in the presence of meta-chloroperoxybenzoic acid and para-toluenesulfonic acid [14] [3]. This methodology, developed and optimized by multiple research groups, operates at temperatures between 40-60°C for 10-48 hours, delivering the target diaryliodonium salt in yields ranging from 71-84% [18] [5]. The mechanism involves initial iodination of the aromatic substrate followed by oxidation and subsequent coupling in a single reaction vessel [19] [20].

A highly effective variant of the one-pot approach utilizes the Oxone/sulfuric acid oxidizing system, which has demonstrated broad applicability for the preparation of diaryliodonium salts containing both electron-donating and electron-withdrawing groups [3] [21]. This method operates under relatively mild conditions, typically at room temperature to 60°C for 2-6 hours, and provides yields of 65-80% with good functional group tolerance [3]. The Oxone system offers the advantage of being a readily available and inexpensive oxidant, making it particularly attractive for large-scale applications [21].

Recent developments have introduced electrochemical one-pot synthesis as a particularly sustainable and scalable approach [22] [16] [23]. The electrochemical methodology involves anodic oxidation of iodoarene/arene mixtures in acetonitrile-hexafluoroisopropanol-trifluoromethanesulfonic acid without requiring additional electrolyte salts [16] [23]. This atom-efficient process generates no chemical waste and achieves yields of 85-99% with reaction times of only 1-3 hours [16] [24]. The scalability has been demonstrated on 10 millimole scale, producing more than four grams of product in less than three hours with solvent recovery exceeding 97% [23] [24].

The one-pot approaches offer several distinct advantages over traditional methodologies, including reduced reaction times, elimination of intermediate purification steps, improved atom economy, and enhanced scalability [25] [26]. These methods have been successfully extended to the synthesis of various substituted diaryliodonium salts, demonstrating broad substrate scope and functional group compatibility [2] [5] [17].

Sustainable and Scalable Synthetic Methods

The development of sustainable and scalable synthetic methods for bis(4-methylphenyl)iodonium hexafluorophosphate has become a critical focus area driven by environmental concerns and industrial scalability requirements [27] [28] [29]. These methodologies emphasize green chemistry principles, including the use of environmentally benign solvents, recyclable reagents, and processes that minimize waste generation [30] [31].

A breakthrough development in sustainable synthesis involves the use of ethyl acetate as a sustainable solvent system [27] [28] [29]. This approach represents a significant departure from traditional halogenated solvents and addresses one of the major environmental concerns associated with diaryliodonium salt synthesis [27] [32]. The ethyl acetate-based protocols have demonstrated excellent scalability, with successful scale-ups exceeding 45 millimoles and impressively low environmental factors (E-factors) [28] [29].

Flow synthesis methodologies have emerged as particularly attractive sustainable approaches, offering enhanced safety profiles and superior scalability compared to batch processes [17] [6]. The continuous-flow protocols utilize practical reactor designs that enable safe handling of exothermic oxidation reactions while providing excellent temperature control and mixing efficiency [17]. These methods have demonstrated the preparation of gram quantities of diaryliodonium salts with residence times varying from 2 to 60 seconds, representing a dramatic improvement in synthetic efficiency [17] [6].

Electrochemical synthesis approaches represent the pinnacle of sustainable methodology development, eliminating the need for chemical oxidants entirely [16] [23] [33]. The electrochemical processes operate through anodic oxidation in simple undivided electrolysis cells, generating no chemical waste and requiring minimal energy input [16] [33]. The sustainability advantages include complete atom efficiency, elimination of toxic oxidants, and the ability to recover and recycle solvent systems with minimal loss [23] [24].

Catalytic approaches using recyclable hypervalent iodine reagents have been developed to address sustainability concerns while maintaining synthetic efficiency [13] [10]. These methodologies employ catalytic quantities of iodine species that can be regenerated in situ, significantly reducing the environmental footprint of the synthesis [34] [8]. The catalytic systems typically operate under mild conditions and demonstrate excellent functional group tolerance [35] [4].

Green chemistry metrics have been systematically applied to evaluate and optimize sustainable synthetic methods [27] [30]. These assessments include calculations of atom economy, environmental factors, process mass intensity, and energy requirements to provide quantitative measures of sustainability improvements [28] [29]. The most advanced sustainable protocols achieve environmental factors below 10, representing a significant improvement over traditional methodologies [27] [32].

Purification and Characterization Techniques

The purification and characterization of bis(4-methylphenyl)iodonium hexafluorophosphate requires specialized techniques due to the unique physicochemical properties of diaryliodonium salts [6] [36] [37]. These compounds are typically isolated as crystalline solids with moderate to good stability under ambient conditions, but their ionic nature and potential for decomposition necessitate careful handling and purification protocols [38] [39].

Recrystallization remains the most widely employed purification technique, typically utilizing ethanol-water mixtures in ratios ranging from 1:1 to 9:1 depending on the specific solubility requirements [40] [18] [6]. The recrystallization process involves dissolution of the crude product in hot ethanol followed by slow cooling and addition of water to induce crystallization [15] [41]. This method consistently achieves purities of 95-98% with recovery rates of 70-85%, making it the preferred approach for analytical samples [38] [39].

Trituration with diethyl ether represents a rapid and efficient purification method that is particularly valuable for large-scale preparations [40] [6]. This technique involves dissolution of the crude product in a minimal quantity of acetone followed by addition of diethyl ether until precipitation occurs [41] [6]. The trituration method typically requires only 30 minutes to 2 hours and achieves recovery rates of 90-95%, although the purity achieved (85-90%) is somewhat lower than recrystallization [38].

Column chromatography is employed when higher levels of purification are required or when multiple impurities must be separated [6] [42]. The typical protocol involves elution with acetone-hexane gradients on silica gel, providing good separation of the ionic product from neutral impurities [40] [42]. While column chromatography can achieve purities of 90-95% with recovery rates of 80-90%, it is generally reserved for analytical purposes due to the requirement for specialized handling of ionic compounds [6].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for bis(4-methylphenyl)iodonium hexafluorophosphate [43] [44] [45]. Proton NMR analysis in deuterated dimethyl sulfoxide typically reveals characteristic aromatic signals in the 7.2-8.1 ppm region, with the methyl substituents appearing as singlets around 2.4 ppm [46] [38]. Carbon-13 NMR spectroscopy provides detailed structural information, with quaternary aromatic carbons detected in the 110-145 ppm region [43] [44].

Fluorine-19 and phosphorus-31 NMR spectroscopy are essential for confirming the hexafluorophosphate counterion [43] [37]. The fluorine NMR typically shows a doublet signal between -70 to -75 ppm due to coupling with phosphorus, while phosphorus NMR displays a septet in the -140 to -150 ppm region [46] [43]. These multinuclear NMR techniques provide unambiguous confirmation of the anion identity and purity [44] [45].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, have proven valuable for determining thermal stability and decomposition behavior [47] [48]. The melting point of pure bis(4-methylphenyl)iodonium hexafluorophosphate is typically observed between 174-180°C, serving as a reliable purity indicator [49] [38]. Thermal decomposition studies reveal that the compound undergoes decomposition rather than melting at elevated temperatures, providing important safety information for synthetic applications [47].

X-ray crystallography represents the definitive structural characterization technique when single crystals of sufficient quality can be obtained [36] [50] [51]. Crystallographic analysis reveals the characteristic T-shaped geometry of the diaryliodonium cation with typical iodine-carbon bond lengths of approximately 2.1 Angstroms and carbon-iodine-carbon bond angles near 90 degrees [36] [52]. The crystal structures also provide detailed information about anion coordination and intermolecular interactions [50] [51].

Structure-Directed Synthesis Strategies

Structure-directed synthesis strategies for bis(4-methylphenyl)iodonium hexafluorophosphate represent advanced approaches that exploit specific molecular design principles to achieve enhanced selectivity, reactivity, and functionality [53] [54] [55]. These methodologies go beyond conventional synthesis protocols by incorporating structural elements that direct the formation of specific isomers, control regioselectivity, or introduce functional groups that enable subsequent transformations [47] [56].

The design of structure-directed approaches begins with detailed analysis of the target molecular architecture and identification of key structural features that can be exploited during synthesis [53] [57]. For bis(4-methylphenyl)iodonium hexafluorophosphate, the symmetric nature of the molecule provides opportunities for strategic synthetic planning that can minimize the formation of unwanted regioisomers while maximizing efficiency [55] [58].

Template-directed synthesis represents one of the most sophisticated structure-directed approaches, utilizing molecular templates that pre-organize reactive precursors in geometries that favor formation of the desired product [53] [59]. These methods often employ supramolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding, to control the spatial arrangement of reactants during the key bond-forming steps [35] [52].

Conformational control strategies exploit the preferred conformations of reaction intermediates to direct the synthesis toward specific structural outcomes [47] [60]. In the case of diaryliodonium salt formation, the T-shaped geometry of the hypervalent iodine center can be used to predict and control the stereochemical outcome of ligand exchange reactions [36] [61]. These approaches often involve the use of sterically demanding substituents or coordinating groups that bias the system toward specific conformational arrangements [55].

Chelation-controlled synthesis protocols utilize bidentate ligands or directing groups to control the regioselectivity of hypervalent iodine formation [53] [62]. These methods are particularly valuable when preparing unsymmetrical diaryliodonium salts where regiocontrol is essential for achieving high yields of the desired product [54] [56]. The directing groups can be incorporated either as temporary auxiliaries that are removed after the reaction or as permanent structural features that provide additional functionality [55].

Electronic structure-directed approaches exploit the electronic properties of aromatic substituents to control the reactivity and selectivity of iodine oxidation and subsequent ligand exchange reactions [47] [57]. The electron-donating methyl groups in bis(4-methylphenyl)iodonium hexafluorophosphate significantly influence the electronic properties of the aromatic system, affecting both the ease of oxidation and the stability of the final product [46] [55].

Computational design tools have become increasingly important in structure-directed synthesis, enabling prediction of reaction outcomes and optimization of synthetic protocols before experimental implementation [36] [58]. Density functional theory calculations can predict the relative stabilities of different structural isomers, the activation energies for key bond-forming reactions, and the preferred conformations of reactive intermediates [51] [52]. These computational insights guide the selection of reaction conditions and synthetic strategies that favor formation of the desired structural targets [47] [61].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive